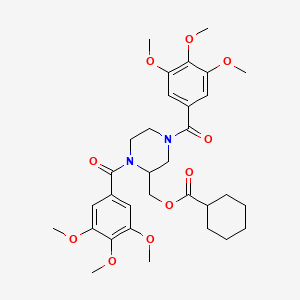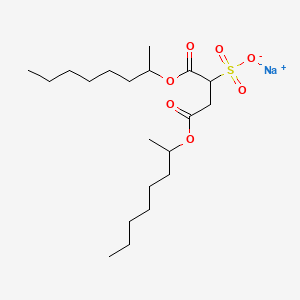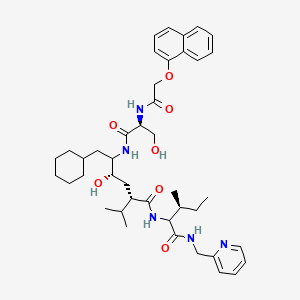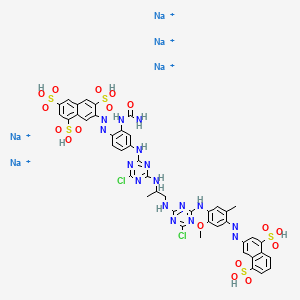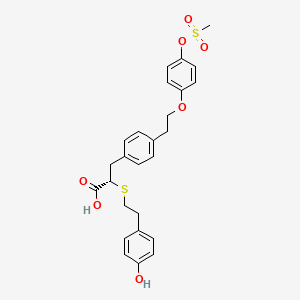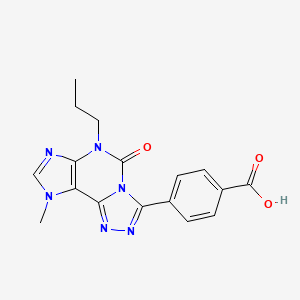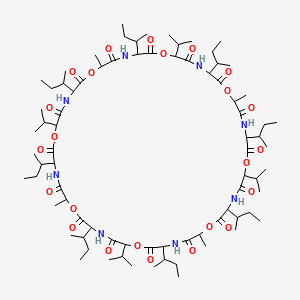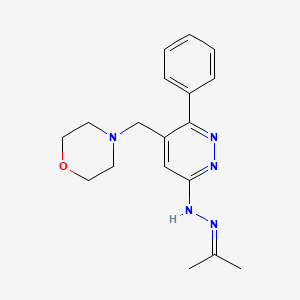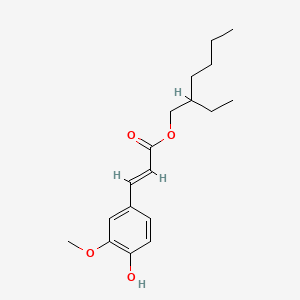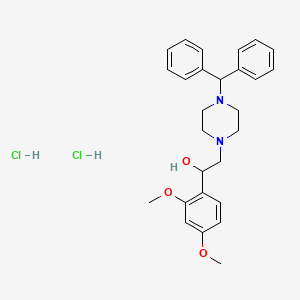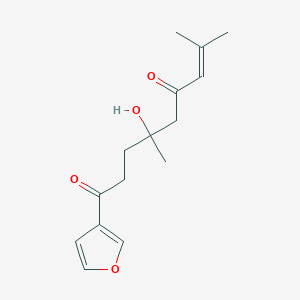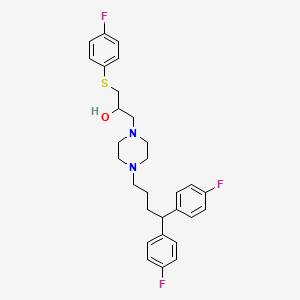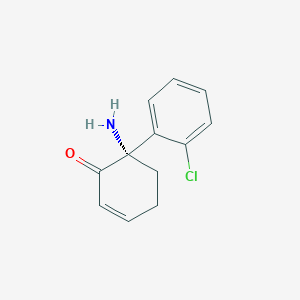
Dehydronorketamine, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Dehydronorketamine, (S)-, is synthesized through the dehydrogenation of norketamine. The synthetic route involves the oxidation of norketamine using specific reagents and conditions. Industrial production methods typically involve the use of high-purity reagents and controlled reaction environments to ensure the consistency and purity of the final product .
Analyse Chemischer Reaktionen
Dehydronorketamine, (S)-, undergoes various chemical reactions, including:
Oxidation: The primary reaction for its formation from norketamine.
Reduction: It can be reduced back to norketamine under specific conditions.
Substitution: It can undergo substitution reactions, particularly at the amino group.
Common reagents used in these reactions include oxidizing agents for dehydrogenation and reducing agents for the reverse reaction. The major products formed from these reactions are norketamine and other minor metabolites .
Wissenschaftliche Forschungsanwendungen
Dehydronorketamine, (S)-, has several scientific research applications:
Chemistry: Used as a reference compound in the study of ketamine metabolism and its derivatives.
Biology: Investigated for its interactions with nicotinic acetylcholine receptors and its potential effects on neural pathways.
Wirkmechanismus
Dehydronorketamine, (S)-, exerts its effects primarily through its action as a negative allosteric modulator of the α7-nicotinic acetylcholine receptor. This modulation affects the receptor’s response to acetylcholine, potentially influencing neural signaling pathways involved in mood regulation . Unlike ketamine and some of its other metabolites, dehydronorketamine, (S)-, has minimal activity at the NMDA receptor .
Vergleich Mit ähnlichen Verbindungen
Dehydronorketamine, (S)-, is compared with other ketamine metabolites such as:
Norketamine: The immediate precursor, which is also a metabolite of ketamine.
Hydroxynorketamine: Another metabolite with potential antidepressant effects.
Arketamine and Esketamine: Enantiomers of ketamine with distinct pharmacological profiles.
Dehydronorketamine, (S)-, is unique due to its selective modulation of the α7-nicotinic acetylcholine receptor and its distinct metabolic pathway .
Eigenschaften
CAS-Nummer |
153381-94-3 |
|---|---|
Molekularformel |
C12H12ClNO |
Molekulargewicht |
221.68 g/mol |
IUPAC-Name |
(6S)-6-amino-6-(2-chlorophenyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C12H12ClNO/c13-10-6-2-1-5-9(10)12(14)8-4-3-7-11(12)15/h1-3,5-7H,4,8,14H2/t12-/m0/s1 |
InChI-Schlüssel |
BXBPJMHHWPXBJL-LBPRGKRZSA-N |
Isomerische SMILES |
C1C[C@@](C(=O)C=C1)(C2=CC=CC=C2Cl)N |
Kanonische SMILES |
C1CC(C(=O)C=C1)(C2=CC=CC=C2Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


